molecular formula C15H13F6N3O4S B2833199 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396808-37-9

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2833199
CAS No.: 1396808-37-9
M. Wt: 445.34
InChI Key: AEFIVQWXUTXZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some phenylpiperidines have morphine-like activity or other central nervous system effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the trifluoromethoxy and trifluoromethyl groups, and the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial-grade equipment, continuous flow reactors, and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with trifluoromethoxy and trifluoromethyl groups. Examples include:

  • 2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O4S/c16-14(17,18)13-23-22-12(27-13)9-5-7-24(8-6-9)29(25,26)11-3-1-10(2-4-11)28-15(19,20)21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIVQWXUTXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.